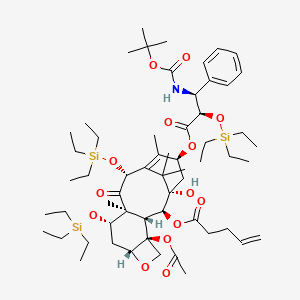
2-Debenzoyl-2-pentenoyldocetaxel 2',7,10-Tris(triethylsilyl) Ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Debenzoyl-2-pentenoyldocetaxel 2’,7,10-Tris(triethylsilyl) Ether is a synthetic derivative of docetaxel, a well-known chemotherapy drug.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Debenzoyl-2-pentenoyldocetaxel 2’,7,10-Tris(triethylsilyl) Ether involves multiple steps, starting from docetaxelThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and characterization .
化学反应分析
Types of Reactions
2-Debenzoyl-2-pentenoyldocetaxel 2’,7,10-Tris(triethylsilyl) Ether undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups.
Reduction: This reaction can be used to modify the existing functional groups.
Substitution: This reaction can be used to replace specific groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new alkyl or aryl groups .
科学研究应用
2-Debenzoyl-2-pentenoyldocetaxel 2’,7,10-Tris(triethylsilyl) Ether is primarily used in scientific research for the development of new chemotherapy drugs. Its applications include:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on cell division and apoptosis.
Medicine: Investigated for its potential to treat various types of cancer.
Industry: Used in the production of pharmaceutical compounds.
作用机制
The mechanism of action of 2-Debenzoyl-2-pentenoyldocetaxel 2’,7,10-Tris(triethylsilyl) Ether involves the inhibition of microtubule depolymerization, which disrupts cell division and leads to cell death. This compound targets tubulin, a protein that is essential for microtubule formation, and interferes with the normal function of the mitotic spindle.
相似化合物的比较
Similar Compounds
Docetaxel: The parent compound, widely used in chemotherapy.
Paclitaxel: Another well-known chemotherapy drug with similar anti-mitotic properties.
2-Desbenzoyl-2-pentonyl Docetaxel: A related compound with slight structural differences.
Uniqueness
2-Debenzoyl-2-pentenoyldocetaxel 2’,7,10-Tris(triethylsilyl) Ether is unique due to its specific modifications, which may enhance its stability and efficacy compared to other derivatives. Its triethylsilyl groups provide protection to hydroxyl groups, making it a valuable intermediate in synthetic chemistry.
属性
分子式 |
C59H97NO14Si3 |
|---|---|
分子量 |
1128.7 g/mol |
IUPAC 名称 |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate |
InChI |
InChI=1S/C59H97NO14Si3/c1-19-29-35-45(62)69-52-50-57(18,43(72-75(20-2,21-3)22-4)36-44-58(50,38-67-44)70-40(12)61)51(63)48(73-76(23-5,24-6)25-7)46-39(11)42(37-59(52,66)56(46,16)17)68-53(64)49(74-77(26-8,27-9)28-10)47(41-33-31-30-32-34-41)60-54(65)71-55(13,14)15/h19,30-34,42-44,47-50,52,66H,1,20-29,35-38H2,2-18H3,(H,60,65)/t42-,43-,44+,47-,48+,49+,50-,52-,57+,58-,59+/m0/s1 |
InChI 键 |
SKVLONSYAFETPB-VHAPJDSCSA-N |
手性 SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)CCC=C)(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O[Si](CC)(CC)CC)C)O[Si](CC)(CC)CC)C)OC(=O)C |
规范 SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)CCC=C)(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O[Si](CC)(CC)CC)C)O[Si](CC)(CC)CC)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


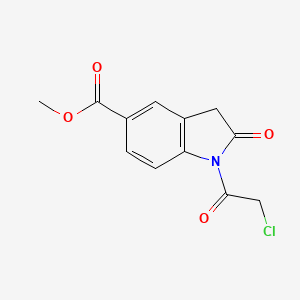

![6-(furan-3-yl)-N-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13847423.png)


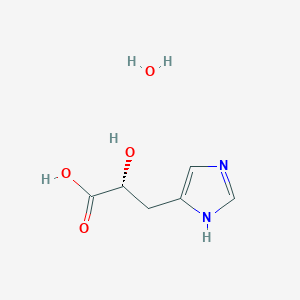
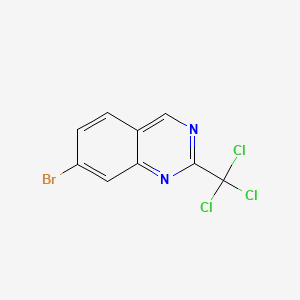
![6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)
![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)
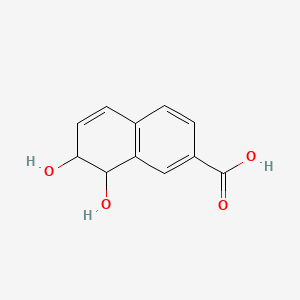
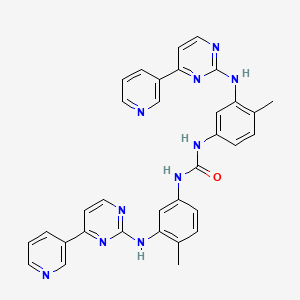
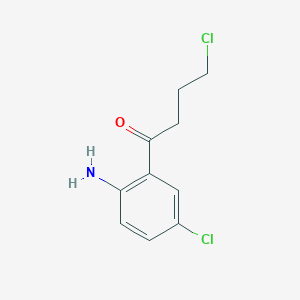
![4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B13847480.png)
![Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13847490.png)
